molecular formula C19H17F3N4O3S2 B2816086 N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396846-23-3

N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2816086
CAS No.: 1396846-23-3
M. Wt: 470.49
InChI Key: XBOHCIFEKLGQGI-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazol core substituted with a trifluoromethyl group at the 4-position, an azetidine ring linked via its 2-position to the thiazole, and a methylsulfonamido-phenyl group attached to the azetidine’s 3-carboxamide (Figure 1). The methylsulfonamido moiety may contribute to hydrogen-bonding interactions, a feature common in bioactive molecules .

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S2/c1-31(28,29)25-13-5-2-4-12(8-13)23-17(27)11-9-26(10-11)18-24-16-14(19(20,21)22)6-3-7-15(16)30-18/h2-8,11,25H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOHCIFEKLGQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, identified by its CAS number 1396846-23-3, is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17F3N4O3S2C_{19}H_{17}F_{3}N_{4}O_{3}S_{2}, with a molecular weight of 470.5 g/mol. It features a complex structure that includes a trifluoromethyl group and a thiazole ring, which are known to enhance biological activity in various compounds.

PropertyValue
Molecular FormulaC19H17F3N4O3S2
Molecular Weight470.5 g/mol
CAS Number1396846-23-3

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazole derivatives, suggesting that compounds similar to this compound may exhibit significant antifungal properties. For instance, a related series of thiazole compounds demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

Enzyme Inhibition

Research indicates that compounds with similar structural motifs may act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Such inhibition has been associated with therapeutic effects in pain management and inflammation reduction. The incorporation of trifluoromethyl groups has been shown to be well tolerated by targeted enzymes, enhancing the metabolic stability of these inhibitors .

Structure-Activity Relationship (SAR)

A detailed SAR study on benzothiazole derivatives revealed that modifications at specific positions significantly influenced biological activity. For example, the introduction of trifluoromethyl groups at the ortho or para positions improved binding affinity to enzyme targets while maintaining acceptable toxicity profiles in vitro .

Table: SAR Analysis of Thiazole Derivatives

CompoundPosition of TrifluoromethylIC50 (μM) against NIH/3T3
2dPara148.26
2eOrtho187.66

This table illustrates the relationship between structural modifications and biological efficacy, emphasizing the importance of precise chemical design in drug development.

Cytotoxicity Studies

Cytotoxicity assessments against NIH/3T3 cell lines indicated that certain derivatives exhibited low toxicity at effective concentrations, suggesting a favorable therapeutic index. For instance, compounds 2d and 2e displayed IC50 values significantly higher than those typically associated with cytotoxic agents, indicating their potential safety for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazol Cores

Compound 4–9 to 4–12 (): These piperidine-4-carboxamides share the benzo[d]thiazol-2-yl group but replace the azetidine with a piperidine ring. Substituents on the sulfonyl group (e.g., 3-fluorophenyl in 4–9, 3-chlorophenyl in 4–10) influence electronic effects. For example, the electron-withdrawing fluorine in 4–9 may enhance metabolic stability compared to the methylsulfonamido group in the target compound .

Compounds 76–84 ():
These anthrax lethal factor inhibitors incorporate a benzo[d]thiazol-2-ylthiophen-2-yl scaffold with sulfonamide substituents. Unlike the target compound’s azetidine, these derivatives use a thiophene linker. Compound 77 includes a 4′-(trifluoromethyl)biphenyl-sulfonamide group, demonstrating that trifluoromethyl placement on a distal aryl ring (vs. the benzo[d]thiazol in the target) can modulate potency .

Trifluoromethyl-Containing Analogues

Compounds 11a–11o (): These urea derivatives feature trifluoromethylphenyl groups (e.g., 11d, 11e) but lack the benzo[d]thiazol and azetidine motifs. The urea linkage (vs. The trifluoromethyl group in 11d is positioned para to the urea, analogous to its placement on the benzo[d]thiazol in the target compound, suggesting shared strategies for enhancing hydrophobicity .

Compounds 1f–1g ():
These derivatives include trifluoromethylphenyl groups linked to triazole-thiones. The absence of a rigid azetidine ring results in greater conformational flexibility, which could reduce target selectivity compared to the target compound .

Azetidine vs. Other Heterocycles

The target compound’s azetidine may offer a better balance between rigidity and synthetic accessibility .

Triazole-Thiones ():
Compounds 7–9 use 1,2,4-triazole-thione cores instead of azetidine. The thione group (C=S) in these compounds exhibits IR absorption at 1247–1255 cm⁻¹, distinct from the azetidine carboxamide’s C=O stretch (~1660 cm⁻¹). This difference highlights how heterocycle choice impacts electronic properties and reactivity .

Sulfonamido vs. Carboxamide Functionality

Flutolanil (): This agrochemical benzamide contains a trifluoromethyl group but uses a methoxypropyl sulfonamido group instead of methylsulfonamido. The agricultural application contrasts with the target compound’s likely pharmaceutical use, underscoring how minor structural changes redirect compound utility .

Compound 82 ():
This sulfonamide derivative includes a thiazol-5-yl substituent, demonstrating that sulfonamide positioning on aryl rings (vs. methylsulfonamido on phenyl in the target) can fine-tune electronic effects and steric bulk .

Comparative Data Tables

Table 1. Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Heterocycle Functional Group
Target Compound Benzo[d]thiazol 4-CF₃, 3-(methylsulfonamido)phenyl Azetidine Carboxamide
4–9 () Benzo[d]thiazol 3-Fluorophenylsulfonyl Piperidine Carboxamide
77 () Benzo[d]thiazol-thiophene 4′-(CF₃)biphenyl-sulfonamide Thiophene Sulfonamide
11d () Thiazol-piperazine 4-CF₃phenyl Piperazine Urea

Table 2. Physical and Spectral Properties

Compound Yield (%) Melting Point (°C) IR C=O/C=S (cm⁻¹) ESI-MS [M+H]⁺
Target Compound N/A N/A ~1660 (C=O) N/A
4–9 () 72 180–182 N/A 484.2
7–9 () 85–88 190–200 1247–1255 (C=S) N/A
11d () 85.3 N/A N/A 534.1

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

  • Amide coupling : Use coupling agents like HATU or EDCI for azetidine-3-carboxamide formation.
  • Sulfonamide formation : React methylsulfonyl chloride with aniline derivatives under basic conditions (e.g., pyridine or Et₃N).
  • Thiazole ring construction : Employ Hantzsch thiazole synthesis with thiourea and α-halo ketones. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Monitor reaction progress using TLC and confirm purity (>95%) via HPLC .

Q. How is structural characterization performed post-synthesis?

Use 1H/13C NMR to verify proton/carbon environments (e.g., trifluoromethyl singlet at δ ~120 ppm in 13C NMR). Mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) ensures purity. For crystalline derivatives, X-ray crystallography resolves 3D conformation .

Q. What structural features influence its bioactivity?

Key moieties include:

  • Benzothiazole : Enhances lipophilicity and π-π stacking with targets.
  • Trifluoromethyl group : Improves metabolic stability and binding affinity.
  • Azetidine-3-carboxamide : Introduces conformational rigidity. These features are common in kinase inhibitors and antimicrobial agents .

Advanced Research Questions

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the phenyl ring (e.g., electron-withdrawing groups at para-position) or benzothiazole (e.g., halogenation).
  • Scaffold hopping : Replace azetidine with pyrrolidine or piperidine to assess ring size impact. Monitor changes via IC50 assays (enzymatic targets) and computational docking (e.g., AutoDock Vina) .

Q. What computational methods predict target interactions?

  • Molecular docking : Use Schrödinger Suite or MOE to simulate binding to kinases (e.g., EGFR) or bacterial enzymes.
  • MD simulations : Analyze stability of ligand-protein complexes (GROMACS, AMBER).
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide) .

Q. How to address contradictory bioactivity data across studies?

Contradictions may arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content in cell-based assays.
  • Compound stability : Degradation in DMSO stock solutions (validate via LC-MS). Replicate experiments under standardized protocols and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve solubility without compromising activity?

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives.
  • Co-crystallization : Use cyclodextrins or co-solvents (e.g., Captisol®).
  • Salt formation : React with HCl or sodium acetate to enhance aqueous solubility .

Q. How to investigate the mechanism of action (MoA)?

  • Target engagement : Use CETSA (cellular thermal shift assay) to identify bound proteins.
  • Pathway analysis : Perform RNA-seq or phosphoproteomics post-treatment.
  • Competitive binding : Co-treat with known inhibitors (e.g., gefitinib for EGFR) .

Q. How to handle hygroscopicity during storage?

  • Lyophilization : Store as a lyophilized powder under argon.
  • Desiccants : Use silica gel in sealed vials.
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) .

Q. How to assess toxicity and selectivity in preclinical models?

  • In vitro : MTT assay on HEK293 (normal) vs. cancer cells.
  • In vivo : Acute toxicity in rodents (LD50) and histopathology.
  • Selectivity index : Compare IC50 values for target vs. off-target enzymes (e.g., CYP450 isoforms) .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample DataReference
1H NMR (300 MHz)Confirm proton environmentsδ 7.8 (s, 1H, thiazole-H)
HRMSVerify molecular weightm/z 512.1234 [M+H]+
HPLCAssess purityRetention time: 8.2 min, 99%

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
Desulfonated derivativeOverheating during couplingOptimize temp (0–25°C)
Oxidized thiazoleExposure to airUse inert atmosphere (N2)

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